2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol
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Overview
Description
2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a complex organic compound that features a sulfonamide group, a methoxy group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps. One common approach starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chlorine atom at the 5-position. This is followed by the alkylation of the sulfonamide group with a suitable alkylating agent to introduce the butan-2-ol moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and chlorine groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonamide: Shares the sulfonamide and methoxy groups but lacks the butan-2-ol moiety.
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide: Contains a similar aromatic structure with a sulfonamide group but has different substituents.
Uniqueness
2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonamide groups, along with the chlorinated aromatic ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO5S/c1-13(16,6-7-19-2)9-15-21(17,18)12-8-10(14)4-5-11(12)20-3/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKKYFIYUVKASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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